Perfluorocyclohexanecarbonitrile

説明

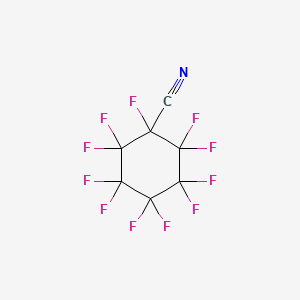

Structure

3D Structure

特性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F11N/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMUEODENAJNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504259 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51579-56-7 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for Perfluorocyclohexanecarbonitrile

Direct Fluorination Pathways to Perfluorocyclohexanecarbonitrile

Direct fluorination methods involve the substitution of all hydrogen atoms in a hydrocarbon precursor, such as cyclohexanecarbonitrile (B123593), with fluorine atoms in a single comprehensive process. These methods are powerful but often require harsh conditions.

Electrochemical Fluorination Approaches

Electrochemical fluorination (ECF) stands as a foundational technique for producing perfluorinated organic compounds. wikipedia.org This method typically involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org

Another ECF technique is the Phillips Petroleum process , or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination). This method is generally applied to volatile hydrocarbons and employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2). wikipedia.org

Modern advancements in electrochemical C(sp³)-H fluorination have also introduced methods using reagents like Selectfluor in the presence of additives, which can convert a wide variety of C-H bonds to C-F bonds under potentially milder conditions than traditional ECF. nih.govnsf.gov

Table 1: Representative Conditions for Electrochemical Fluorination (Simons Process)

| Parameter | Typical Value/Condition |

|---|---|

| Precursor | Organic compound (e.g., Cyclohexanecarbonitrile) |

| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) |

| Anode Material | Nickel |

| Cathode Material | Nickel or Steel |

| Cell Potential | 5 - 6 V |

Gas-Phase Fluorination Techniques

Gas-phase fluorination involves the direct reaction of a volatile organic precursor with elemental fluorine, often diluted with an inert gas to control the highly exothermic reaction. This technique can be challenging due to the high reactivity of fluorine gas, which can lead to fragmentation of the organic molecule. wikipedia.org

To moderate the reaction, catalysts are often employed. For instance, passing the vapor of a hydrocarbon over a metal gauze can facilitate fluorination. While direct fluorination of benzene (B151609) over a copper catalyst has been used to produce perfluorocyclohexane (B1265658), the conditions are harsh and yields can be moderate. The application of this technique to a more complex molecule like cyclohexanecarbonitrile would require careful control of reaction parameters such as temperature, pressure, and fluorine concentration to achieve perfluorination without degrading the nitrile group.

Liquid-Phase Fluorination with Specialized Reagents

To circumvent the challenges of using elemental fluorine directly, high-valency metal fluorides are employed as powerful fluorinating agents in liquid-phase or slurry reactions.

Cobalt(III) Fluoride (CoF₃) is a potent reagent used in the Fowler process to convert hydrocarbons into their perfluorinated counterparts. wikipedia.org The hydrocarbon vapor is passed over heated CoF₃, which is reduced to CoF₂ in the process. The CoF₂ can then be regenerated by treatment with elemental fluorine. wikipedia.org This method provides better control compared to direct gas-phase fluorination. ugr.es The reaction often proceeds at high temperatures (150–450 °C), and its success for synthesizing this compound would depend on the thermal stability of the nitrile group. wikipedia.orgugr.eswikipedia.org

Silver(II) Fluoride (AgF₂) is another powerful fluorinating agent capable of converting hydrocarbons to perfluorocompounds. ugr.es It is known to be a more aggressive fluorinating agent than CoF₃. Reactions using AgF₂ are typically performed in a slurry with an inert solvent. The high reactivity of AgF₂ presents a significant challenge in preserving sensitive functional groups.

Table 2: Conditions for High-Valency Metal Fluoride Fluorination

| Parameter | Cobalt(III) Fluoride (Fowler Process) | Silver(II) Fluoride |

|---|---|---|

| Precursor | Hydrocarbon vapor (e.g., Cyclohexanecarbonitrile) | Hydrocarbon in inert solvent |

| Reagent | Solid CoF₃ | Slurry of AgF₂ |

| Temperature | 150 - 450 °C | Varies, often elevated |

| Phase | Gas-Solid | Liquid-Solid (Slurry) |

Indirect Synthetic Routes to this compound

Indirect routes involve the construction of the target molecule through the functionalization of an already perfluorinated starting material or through cyclization strategies.

Cyclization and Functionalization Strategies

This approach would involve building the perfluorinated cyclohexane (B81311) ring from smaller, fluorinated building blocks that already contain the necessary carbon atoms and, potentially, the nitrile or a precursor functional group. Such strategies are common in peptide and other macrocyclic syntheses but are less documented for the construction of simple perfluorinated carbocycles. The synthesis would likely involve multiple steps of coupling and cyclization of highly fluorinated aliphatic chains. The development of such a pathway would require significant research into the appropriate fluorinated synthons and cyclization conditions.

Derivatization of Perfluorinated Cyclic Compounds

An alternative indirect approach starts with a commercially available or readily synthesized perfluorinated cyclohexane and then introduces the nitrile functional group.

A plausible, though undocummented, route could involve the nucleophilic substitution of a leaving group on the perfluorocyclohexane ring with a cyanide salt. Perfluoroalkanes are generally inert to nucleophilic attack. wikipedia.org However, if a perfluorocyclohexyl halide (e.g., perfluorocyclohexyl bromide or iodide) could be prepared, it might undergo substitution with a cyanide source like potassium cyanide, likely under forcing conditions in a polar aprotic solvent. The success of this reaction is hampered by the low reactivity of C-F bonds to substitution. chemistrystudent.comyoutube.com

Another potential, yet speculative, pathway involves the formation of a perfluorocyclohexyl Grignard reagent (C₆F₁₁MgX). The reaction of this Grignard reagent with a cyanating agent, such as cyanogen (B1215507) chloride (ClCN), could theoretically yield this compound. doubtnut.comuni.edu However, the formation and stability of Grignard reagents from perfluoroalkyl halides are known to be challenging.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of this compound synthesis via electrochemical fluorination are highly dependent on the optimization of various reaction parameters. While specific data for the synthesis of this compound is not extensively published, general principles of ECF optimization can be applied to maximize its production. Key factors that are typically optimized include current density, cell voltage, temperature, and the concentration of the organic substrate.

Table 1: General Parameters for Optimization in Electrochemical Fluorination

| Parameter | General Range | Impact on Reaction |

| Cell Voltage | 5 - 6 V | Affects the rate of fluorination and can influence the formation of by-products. |

| Current Density | Variable | Influences the reaction rate and can impact the extent of fluorination and fragmentation. |

| Temperature | Low to ambient | Controls the volatility of reactants and products and can affect reaction selectivity. |

| Substrate Concentration | Variable | Affects the conductivity of the electrolyte and the overall efficiency of the process. |

Isolation and Purification Techniques for this compound Intermediates and Products

The crude product from the electrochemical fluorination of cyclohexanecarbonitrile is a complex mixture containing the desired this compound, partially fluorinated intermediates, unreacted starting material, and various by-products resulting from fragmentation and rearrangement reactions. Therefore, a multi-step purification process is essential to isolate this compound in high purity.

The initial step often involves the separation of the volatile product mixture from the hydrogen fluoride electrolyte. This can be achieved through phase separation or distillation. Subsequent purification typically relies on fractional distillation, taking advantage of the differences in boiling points between the various components of the mixture.

Finally, to achieve very high purity, chromatographic techniques such as gas chromatography (GC) on a preparative scale could be utilized. The choice of the stationary phase and operating conditions would be critical for achieving effective separation of the highly fluorinated compounds.

Table 2: Potential Purification Techniques for this compound

| Technique | Purpose | Key Considerations |

| Phase Separation | Initial separation from HF electrolyte | Requires careful handling of corrosive materials. |

| Fractional Distillation | Separation based on boiling point | Boiling points of perfluorinated compounds can be close, requiring efficient columns. |

| Chemical Washing | Removal of specific impurities | Reagent must be selective for impurities and not react with the desired product. |

| Preparative Gas Chromatography | High-purity isolation | Requires optimization of column, temperature, and carrier gas flow rate. |

The successful isolation and purification of this compound are critical for obtaining a product that meets the stringent purity requirements for its potential applications.

Reactivity and Reaction Mechanisms of Perfluorocyclohexanecarbonitrile

Mechanistic Investigations of Nitrile Group Transformation

The nitrile group in perfluorocyclohexanecarbonitrile is the primary site for many chemical transformations. Its reactivity is significantly influenced by the surrounding perfluoroalkyl structure, which enhances the electrophilicity of the nitrile carbon.

Fluorine Adducts: In analytical techniques such as negative ion electrospray ionization mass spectrometry (ESI-MS), neutral molecules can form adducts with halide ions present in the mobile phase. nih.gov The analysis of neutral drugs has been accomplished through the formation of adducts with fluoride (B91410), chloride, and bromide ions. nih.gov Fluoride adducts, in particular, have been shown to produce characteristic and intense product ions under collision-induced dissociation. nih.gov The use of ammonium (B1175870) fluoride as a mobile phase additive can enhance the ionization of certain classes of molecules and is a method to improve detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.net For this compound, the formation of fluoride adducts, [M+F]⁻, is a plausible event in such analytical environments, facilitating its detection and characterization.

Azo Compounds: Azo compounds, characterized by the R-N=N-R' functional group, are typically synthesized through methods like azo coupling or the oxidation of hydrazines. wikipedia.orgorganic-chemistry.org A common route involves an electrophilic substitution reaction where an aryl diazonium cation reacts with an electron-rich aromatic ring. wikipedia.orgyoutube.com The synthesis of azo compounds from nitrile precursors is not direct. It would require a multi-step transformation, potentially involving the reduction of the nitrile to an amine, followed by diazotization and coupling. The conventional synthesis involves converting an aromatic or heterocyclic amine into a diazonium salt at low temperatures, which then reacts with a nucleophilic coupling component like a phenol (B47542) or another amine. nih.gov Another method involves the oxidation of hydrazine (B178648) derivatives. organic-chemistry.org Transforming the highly electron-deficient this compound into an azo compound would present significant synthetic challenges, likely requiring initial reduction of the nitrile group to the corresponding amine (perfluorocyclohexylmethylamine) before proceeding with standard diazotization and coupling protocols.

The degradation of a nitrile group typically proceeds via hydrolysis to an amide and subsequently to a carboxylic acid. chemistrysteps.com This reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orglibretexts.org A series of proton transfers leads to an amide, which can be further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Given that the perfluorocyclohexane (B1265658) ring is already saturated with fluorine, the role of an external fluorinating agent would not be to further fluorinate the ring. Instead, its interaction would be with the nitrile group. A potent fluorinating agent might interact with the nitrile, but degradation in the traditional sense (e.g., hydrolysis) is more commonly achieved with hydronium or hydroxide (B78521) ions. The extreme electron-withdrawing environment created by the perfluoroalkyl group makes the nitrile carbon highly susceptible to nucleophilic attack, potentially accelerating hydrolysis compared to non-fluorinated analogues.

Cycloaddition Reactions Involving the Perfluorinated Ring System

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orgnumberanalytics.com These reactions, such as the Diels-Alder [4+2] cycloaddition and 1,3-dipolar cycloadditions, involve the combination of two π-systems to form a ring. libretexts.orgadichemistry.com

The this compound molecule itself does not possess π-bonds within its saturated ring system, making the ring itself unreactive as a component in typical cycloadditions. However, the C≡N triple bond of the nitrile group can participate as the 2π component (the "dipolarophile" or "dienophile"). The strong electron-withdrawing effect of the perfluorocyclohexyl group makes the nitrile an excellent candidate for cycloaddition reactions with electron-rich partners.

A relevant analogue is the [3+2] cycloaddition reaction between trifluoroacetonitrile (B1584977) (TFAN) and diarylnitrilimines. nih.gov In this reaction, the trifluoroacetonitrile acts as the dipolarophile. The reaction is highly regioselective, leading to a single triazole product, and is under kinetic control due to a highly negative Gibbs free energy of reaction. nih.gov The electronic chemical potential of TFAN indicates it acts as the electrophile, accepting electron density from the nitrilimine. nih.gov By analogy, this compound would be expected to behave similarly, reacting as a potent electrophile in cycloadditions with 1,3-dipoles like nitrilimines, nitrile N-oxides, or azomethine ylides to form five-membered heterocyclic rings. numberanalytics.com

| Reaction Type | π-Electrons Involved | Ring Size Formed | Typical Components | Driving Condition |

|---|---|---|---|---|

| Diels-Alder | [4+2] | 6-membered | Diene + Dienophile | Thermal |

| 1,3-Dipolar Cycloaddition | [3+2] | 5-membered | 1,3-Dipole + Dipolarophile | Thermal |

| [2+2] Photocycloaddition | [2+2] | 4-membered | Alkene + Alkene | Photochemical |

| Ketene [2+2] Cycloaddition | [2+2] | 4-membered | Ketene + Ketenophile | Thermal |

Nucleophilic and Electrophilic Reactivity Studies on this compound

The concepts of nucleophilicity (the ability to donate an electron pair) and electrophilicity (the ability to accept an electron pair) are fundamental to understanding chemical reactivity. masterorganicchemistry.com The vast majority of organic reactions involve an electron-rich nucleophile attacking an electron-poor electrophile. masterorganicchemistry.com

Electron-pushing formalism uses curved arrows to depict the flow of electron pairs during a reaction, from an electron-rich source (nucleophile) to an electron-poor sink (electrophile). oregonstate.eduresearchgate.net A double-barbed arrow represents the movement of an electron pair. purdue.edu This formalism is a critical tool for describing reaction mechanisms step-by-step. researchgate.net

In the context of this compound, the immense inductive effect of the numerous fluorine atoms pulls electron density away from the carbon skeleton and, consequently, from the nitrile group. This polarization is key to its reactivity. The nitrile carbon is strongly polarized, bearing a significant partial positive charge (δ+), making it a potent electrophile. openstax.org Conversely, the nitrogen atom is less nucleophilic than in alkyl nitriles because its lone pair is held more tightly due to the inductive effect.

When a nucleophile attacks this compound, the electron-pushing mechanism would show a curved arrow starting from the nucleophile and pointing to the electrophilic carbon of the nitrile group. This breaks the C≡N π-bond, with the electrons moving onto the nitrogen atom, forming an imine anion intermediate. This is analogous to nucleophilic addition to a carbonyl group. openstax.org

For reactions involving perfluorinated nitriles, such as the [3+2] cycloaddition of trifluoroacetonitrile, computational studies provide insight into the reaction pathways. nih.gov The calculations reveal the activation energies for different possible reaction channels (i.e., different regioisomers). The pathway with the lower activation energy is kinetically favored and will be the major observed pathway. nih.gov

| Parameter | NI (Dipole) | TFAN (Dipolarophile) | Transition State (Path A) | Product (Path A) |

|---|---|---|---|---|

| Electronic Chemical Potential (μ) in eV | -3.46 | -5.93 | - | - |

| Gibbs Free Energy of Activation (ΔG‡) in kcal/mol | - | 14.4 | - | |

| Gibbs Free Energy of Reaction (ΔrG) in kcal/mol | - | -70.0 (approx.) |

The data in Table 2 illustrates that the reaction is irreversible (highly negative ΔrG) and that the formation of the product is under kinetic control. The difference in electronic chemical potential confirms that the electron flow is from the nitrilimine (nucleophile) to the trifluoroacetonitrile (electrophile). nih.gov Similar thermodynamic and kinetic profiles would be expected for reactions of this compound, where its high electrophilicity would lead to thermodynamically favorable and kinetically controlled reactions with suitable nucleophiles.

Catalytic Transformations of this compound

The catalytic transformations of this compound are a subject of specialized research, primarily exploring the reactivity of its highly fluorinated structure. While the literature on the specific catalytic reactions of this compound is not extensive, existing studies and the general reactivity of perfluorinated nitriles provide insight into its potential transformations.

One of the documented reactions involves the use of high-valency oxidizing metal fluorides. In a notable transformation, this compound reacts differently from other nitriles when treated with silver(II) fluoride. This reaction leads to the destruction of the nitrile group and the formation of fluorine adducts in low yields. When this reaction is conducted in the vapor phase with silver(II) fluoride, similar results are observed. However, a distinct outcome is achieved when the reaction is carried out in a sealed tube with silver(II) fluoride, yielding an azo compound as the sole isolated product.

While specific catalytic hydrolysis and reduction of this compound are not extensively detailed in publicly available research, the general behavior of perfluorinated nitriles suggests potential pathways. Catalytic hydrogenation of nitriles is a common method for the synthesis of primary amines, often employing catalysts such as Raney nickel, palladium black, or platinum dioxide. wikipedia.orglibretexts.org These reactions typically require elevated temperature and pressure. libretexts.org For instance, the general transformation of a nitrile to a primary amine can be represented as:

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

Similarly, the hydrolysis of nitriles to form carboxylic acids is a well-established reaction that can be catalyzed by both acids and bases. lumenlearning.comlibretexts.orgyoutube.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. libretexts.org The general scheme for nitrile hydrolysis is:

R-C≡N + 2 H₂O → R-COOH + NH₃

The application of these general catalytic methods to this compound would be expected to yield Perfluorocyclohexylmethanamine and Perfluorocyclohexanecarboxylic acid, respectively. However, the high stability of the perfluorinated ring may necessitate more forcing reaction conditions compared to their non-fluorinated counterparts.

Table 1: Observed and Potential Catalytic Transformations of this compound

| Reactant | Catalyst/Reagent | Product(s) | Reaction Type |

| This compound | Silver(II) fluoride (vapor phase) | Fluorine adducts | Fluorination/Addition |

| This compound | Silver(II) fluoride (sealed tube) | Azo compound | Dimerization/Coupling |

| This compound | H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Perfluorocyclohexylmethanamine (Potential) | Catalytic Hydrogenation/Reduction |

| This compound | H₃O⁺ or OH⁻ | Perfluorocyclohexanecarboxylic acid (Potential) | Catalytic Hydrolysis |

Exploration of this compound as a Reaction Intermediate

The exploration of this compound as a reaction intermediate is a niche area of chemical research. An intermediate is a transient species that is formed from the reactants and reacts further to give the products of a chemical reaction. Due to their often high reactivity and short lifetimes, intermediates can be challenging to isolate and characterize.

Currently, there is a lack of direct evidence in the reviewed scientific literature that explicitly identifies or characterizes this compound as a transient species or reaction intermediate in catalytic cycles or multi-step reactions. Research has predominantly focused on its synthesis and its utility as a starting material for the preparation of other fluorinated compounds.

While it is conceivable that this compound could be formed as an intermediate in certain complex fluorination or cyanation reactions of cyclohexane (B81311) derivatives under specific catalytic conditions, no such pathways have been definitively elucidated in the available research. The high stability conferred by the perfluorinated cyclohexane ring might also render it less likely to act as a transient intermediate compared to more labile structures. Further advanced mechanistic studies, potentially employing in-situ spectroscopic techniques, would be required to investigate and confirm any potential role of this compound as a reaction intermediate.

Theoretical and Computational Investigations of Perfluorocyclohexanecarbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of PFHCN. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn governs the molecule's chemical behavior. mdpi.comnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the electronic properties of molecules like PFHCN. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular systems. mdpi.com

DFT calculations are instrumental in determining key molecular-level descriptors for PFHCN. These include:

Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity and kinetic stability.

Atomic Charge Distribution: Understanding how charge is distributed across the atoms of PFHCN helps in identifying electrophilic and nucleophilic sites, which are key to predicting its interaction with other molecules. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict how PFHCN will interact with other species. ijcce.ac.ir

The selection of appropriate functionals and basis sets is critical for the accuracy of DFT calculations. nih.gov Hybrid functionals, such as B3LYP, have shown considerable success in providing excellent insights into the mechanisms of chemical reactions. researchgate.net For instance, DFT calculations can be used to model the electronic structure of PFHCN and predict its absorption spectra in different solvents. ijcce.ac.ir

Table 1: Key Molecular Descriptors for PFHCN from DFT Calculations (Hypothetical Data)

| Descriptor | Value | Significance |

| HOMO Energy | -11.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Ab Initio Methods for Molecular Characterization

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results for molecular properties. They are crucial for obtaining a fundamental understanding of the electronic structure and for validating the results from other computational approaches. nih.gov

For PFHCN, ab initio calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles, with high precision.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Determine Thermodynamic Properties: Calculate properties such as enthalpy and Gibbs free energy, which are essential for understanding the thermodynamics of reactions involving PFHCN. nih.gov

Molecular Dynamics Simulations of Perfluorocyclohexanecarbonitrile Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior. dovepress.com

For PFHCN, MD simulations can be used to investigate:

Intermolecular Interactions: Understand how PFHCN molecules interact with each other and with other molecules in a given environment. This is crucial for predicting its physical properties, such as boiling point and solubility.

Conformational Dynamics: Explore the different shapes (conformations) that the PFHCN molecule can adopt and the transitions between them. This is particularly important for understanding its flexibility and how it might bind to other molecules. nih.gov

Behavior in Different Environments: Simulate the behavior of PFHCN in various solvents or at interfaces, such as a liquid-vapor interface or a biological membrane. epa.gov

MD simulations can reveal how PFHCN interacts with different types of surfaces, which can be modeled as non-polar, semi-polar, or highly polar. epa.gov This information is valuable for understanding its behavior in complex systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a crucial role in elucidating the intricate details of chemical reactions involving PFHCN. mdpi.com By mapping out the potential energy surface of a reaction, these methods can identify the most likely reaction pathways and the structures of short-lived transition states. nih.gov

Reaction Coordinate Diagram Analysis for this compound Transformations

A reaction coordinate diagram is a plot that shows the change in energy of a system as it progresses from reactants to products. youtube.com Analysis of these diagrams for transformations involving PFHCN provides valuable insights into the reaction mechanism.

Key features of a reaction coordinate diagram include:

Reactants and Products: The starting and ending points of the reaction.

Transition States: The highest energy points along the reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. youtube.com

Intermediates: Local energy minima along the reaction coordinate, representing transient species that are formed and consumed during the reaction. youtube.com

Activation Energy: The energy difference between the reactants and the transition state, which determines the rate of the reaction. mdpi.com

By analyzing the reaction coordinate diagram, chemists can understand the step-by-step process of a reaction, identify the rate-determining step, and predict how changes in the reaction conditions might affect the outcome. researchgate.net

Energetic Profiles of Synthetic and Degradative Pathways

Computational methods can be used to calculate the energetic profiles of both the synthesis and degradation of PFHCN. This involves determining the energies of all reactants, products, intermediates, and transition states along a proposed reaction pathway.

Table 2: Hypothetical Energetic Profile for a Synthetic Step of PFHCN

| Species | Relative Energy (kcal/mol) |

| Reactant A + Reactant B | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate 1 | +5.0 |

| Transition State 2 | +15.0 |

| Product (PFHCN precursor) | -10.0 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.

Understanding the energetic profiles of different synthetic routes can help in optimizing reaction conditions to improve yield and selectivity. Similarly, studying the energetic profiles of potential degradation pathways is crucial for assessing the environmental fate and persistence of PFHCN. By identifying the lowest energy degradation pathways, scientists can predict the likely breakdown products and the conditions under which degradation is most likely to occur.

Prediction of Spectroscopic Signatures via Computational Methods

The prediction of spectroscopic signatures for complex molecules like this compound is a significant application of computational chemistry. These theoretical methods allow researchers to generate and interpret spectra, aiding in the identification and characterization of compounds. The primary approaches involve Density Functional Theory (DFT) and, increasingly, machine learning models.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational chemistry provides powerful tools for the a priori prediction of Nuclear Magnetic Resonance (NMR) spectra, which are essential for detailed structural elucidation. For a molecule such as this compound, with its complex three-dimensional structure and multiple fluorine atoms, theoretical calculations of ¹³C and ¹⁹F NMR chemical shifts are particularly valuable.

The standard and most robust method for predicting NMR chemical shifts is Density Functional Theory (DFT). The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set.

NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹⁹F) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose as it tends to provide reliable results.

Chemical Shift Calculation: The calculated isotropic shielding constants (σ_iso_) are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C, computed at the same level of theory.

The choice of the DFT functional and basis set is critical for accuracy. For fluorinated compounds, functionals that incorporate dispersion corrections are often necessary to achieve results that align well with experimental data. While gas-phase calculations can be performed, the inclusion of a solvent model (e.g., the Polarizable Continuum Model - PCM) can refine the predictions by accounting for the influence of the chemical environment, although its impact can be negligible in some cases.

Recent advancements have also seen the rise of machine learning models, such as Graph Neural Networks (GNNs), for predicting NMR chemical shifts with high accuracy and significantly reduced computational cost compared to DFT. These models are trained on large datasets of known structures and their experimental NMR data.

Vibrational Spectroscopy (IR and Raman) Prediction

Computational methods are also extensively used to predict vibrational spectra, including infrared (IR) and Raman spectra. These predictions are invaluable for identifying functional groups and understanding the molecule's vibrational modes.

The process for predicting vibrational spectra using DFT is as follows:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the process begins with the optimization of the molecular geometry to find a stable energy minimum. Following this, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions.

Harmonic Frequencies: The primary output is a set of harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. Each frequency is associated with a specific atomic motion, such as C-F stretching, C-C bond vibrations, or the characteristic C≡N (nitrile) stretch.

Scaling Factors: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To correct for this, empirical scaling factors are often applied to the calculated frequencies to improve their agreement with experimental data.

For more accurate predictions, especially for molecules with significant vibrational anharmonicity, more computationally intensive methods like Vibrational Second-Order Perturbation Theory (VPT2) can be used. These methods provide a more realistic representation of the vibrational spectrum, including overtones and combination bands.

The table below outlines the general computational approaches used for predicting spectroscopic signatures.

| Spectroscopic Technique | Computational Method | Key Calculation Steps | Typical Software |

| NMR Spectroscopy | Density Functional Theory (DFT) with GIAO | 1. Geometry Optimization2. Shielding Tensor Calculation3. Conversion to Chemical Shift | Gaussian, ORCA, TURBOMOLE |

| Machine Learning (e.g., GNN) | 1. Input of Molecular Graph/Structure2. Prediction via Trained Model | CASCADE, CSTShift | |

| Vibrational Spectroscopy (IR/Raman) | Density Functional Theory (DFT) | 1. Geometry Optimization2. Harmonic Frequency Calculation3. Application of Scaling Factors | Gaussian, Material Studio, NWChem |

| Anharmonic Calculations (e.g., GVPT2) | 1. Full treatment of vibrational resonances2. Calculation of overtones and combination bands | Gaussian |

Advanced Analytical Methodologies for Perfluorocyclohexanecarbonitrile Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of Perfluorocyclohexanecarbonitrile, offering non-destructive and highly detailed insights into its atomic and molecular framework. nih.gov A combination of techniques is often employed to build a complete structural picture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organofluorine compounds. azom.comhuji.ac.il The presence of fluorine and carbon atoms makes ¹⁹F and ¹³C NMR particularly valuable for this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is exceptionally informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.com The large chemical shift range in ¹⁹F NMR, typically spanning from -300 ppm to 400 ppm, allows for excellent resolution of signals from fluorine atoms in different chemical environments within the perfluorocyclohexane (B1265658) ring and adjacent to the nitrile group. azom.com This wide dispersion minimizes the probability of peak overlapping, simplifying spectral interpretation. thermofisher.com The coupling between neighboring fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and carbon nuclei provides crucial information about the connectivity and stereochemistry of the molecule. azom.com

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides direct information about the carbon skeleton of the molecule. udel.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would ideally produce a single peak. udel.edu The chemical shifts of these peaks are influenced by the electronegativity of the attached fluorine atoms, causing significant downfield shifts compared to their hydrocarbon analogs. The carbon of the nitrile group (C≡N) would appear in a characteristic region of the spectrum. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%), it is an indispensable technique for carbon framework analysis. udel.edu

Typical ¹³C and ¹⁹F NMR Chemical Shift Ranges

| Nucleus | Type of Atom | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹⁹F | -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 | |

| >CF- | +140 to +250 | |

| Aromatic-F | +80 to +170 | |

| ¹³C | sp³ C (alkane) | 0 to 40 |

| sp² C (alkene) | 105 to 150 | |

| sp C (alkyne) | 70 to 90 | |

| C=O (carbonyl) | 160 to 210 |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. colorado.edu ¹³C chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. utdallas.edu The IR spectrum of this compound is expected to be dominated by very strong absorption bands corresponding to the C-F bond stretches, typically found in the 1400-1000 cm⁻¹ region. A key diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the 2260-2210 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the entire molecule and is useful for confirming identity by matching with a known spectrum. libretexts.org

Raman Spectroscopy , which measures the inelastic scattering of light, is a complementary technique to IR. While C-F bonds can be Raman active, the nitrile (C≡N) stretch is often a strong and sharp band in the Raman spectrum, providing a clear marker for this functional group. Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. google.com

Characteristic Vibrational Frequencies

| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Nitrile | C≡N | IR, Raman | 2260 - 2210 | Medium (IR), Strong (Raman) |

| Fluoroalkane | C-F | IR | 1400 - 1000 | Strong |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) would allow for the determination of its exact molecular formula. The fragmentation pattern observed in the mass spectrum offers structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful for analyzing complex mixtures and identifying individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for detection and identification. This is a standard method for purity assessment and the identification of volatile byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for less volatile or thermally sensitive compounds. While this compound is likely volatile enough for GC, LC-MS could be employed with appropriate column and mobile phase selection, especially for analyzing reaction mixtures or formulations.

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are critical for isolating the pure compound and quantifying any impurities.

Gas Chromatography (GC) Method Development

Gas chromatography is the premier technique for the separation and purity analysis of volatile compounds. Developing a robust GC method for this compound involves the systematic optimization of several key parameters to ensure accurate and reproducible results.

Key GC Method Development Parameters:

Column Selection : The choice of the stationary phase is critical. For perfluorinated compounds, columns with a non-polar or mid-polarity stationary phase, such as those based on polysiloxanes (e.g., 5% phenyl-methylpolysiloxane), are often effective. The column's length, internal diameter, and film thickness will impact the separation efficiency and analysis time.

Inlet and Temperature Programming : The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A programmed temperature ramp for the column oven is typically used, starting at a lower temperature and gradually increasing to elute components with different boiling points effectively.

Carrier Gas and Flow Rate : Inert gases like helium or nitrogen are used as the carrier gas. The flow rate must be optimized to achieve the best balance between separation efficiency and analysis speed.

Detector Selection : A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. However, for enhanced specificity and identification, a Mass Spectrometer (MS) detector is superior, as it provides structural information on the eluting peaks.

The development process aims to achieve good resolution between the main compound peak and any impurity peaks, sharp and symmetrical peak shapes, and a stable baseline. The final validated method is essential for routine quality control and purity certification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. mdpi.comnumberanalytics.com The development of a robust HPLC method for a specific compound like this compound requires careful consideration of the analyte's physicochemical properties and the selection of appropriate chromatographic conditions. Given the polar nature of many perfluorinated compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. wikipedia.orgphenomenex.com

Method development for this compound would involve a systematic optimization of several key parameters:

Column Selection: The stationary phase is critical for achieving adequate retention and separation. For polar analytes like perfluorinated compounds, traditional C18 columns can sometimes provide insufficient retention. fishersci.comsielc.com Therefore, alternative stationary phases are often explored. These can include polar-embedded or polar-endcapped columns, which are designed to enhance the retention of polar molecules. chromatographyonline.com Another option is the use of porous graphitic carbon columns, which can retain extremely polar compounds that are problematic to separate under typical reversed-phase conditions. fishersci.com

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org The ratio of these solvents is adjusted to control the elution strength. For highly polar compounds, a mobile phase with a high percentage of water is often necessary to achieve retention. fishersci.com The pH of the mobile phase can also be adjusted using buffers to control the ionization state of the analyte, which significantly affects its retention on a reversed-phase column. wikipedia.orgsielc.com

Detector: The choice of detector depends on the properties of this compound. If the compound possesses a chromophore, a UV-Vis detector can be used. nenovision.com For compounds lacking a suitable chromophore, alternative detection methods are necessary. Mass spectrometry (MS) is a powerful detector that can be coupled with HPLC (LC-MS) to provide both quantification and structural information. nenovision.comresearchgate.net For fluorine-specific detection, coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) and monitoring for the BaF+ ion after post-column addition of barium has been proposed as a novel method. speciation.net Fluorescence detection can also be employed after derivatization of the analyte with a fluorescent tag. nih.gov

Sample Preparation: Proper sample preparation is crucial to ensure the accuracy and longevity of the HPLC system. This often involves a solid-phase extraction (SPE) step to pre-concentrate the analyte and remove matrix interferences, which is particularly important for complex environmental or biological samples. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Perfluorinated Compound Analysis

| Parameter | Selection 1 | Selection 2 | Selection 3 |

|---|---|---|---|

| Column | C18 Reversed-Phase (e.g., 150 mm x 2 mm, 3 µm) nih.gov | Porous Graphitic Carbon (e.g., Hypercarb) fishersci.com | Polar-Embedded C18 |

| Mobile Phase | Acetonitrile/Water with Ammonium (B1175870) Acetate buffer uc.edu | Methanol/Water with Boric Acid redalyc.org | Acetonitrile/Water with Formic Acid |

| Gradient | Isocratic or Gradient Elution phenomenex.com | Gradient from high aqueous to high organic chromatographyonline.com | Stepwise or continuous gradient phenomenex.com |

| Flow Rate | 0.2 - 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detector | Tandem Mass Spectrometry (MS/MS) researchgate.net | UV-Vis Detector (if applicable) nenovision.com | Fluorescence Detector (with derivatization) nih.gov |

| Injection Volume | 5 - 20 µL | 10 µL | 15 µL |

| Column Temp. | 30 - 40 °C | 35 °C | 40 °C |

This table provides a generalized overview of potential HPLC parameters and does not represent a validated method for this compound.

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Processing Behavior

Thermal analysis techniques are indispensable for characterizing the thermal properties of materials and understanding their behavior during processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used. shimadzu.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures such as melting point, glass transition temperature, and crystallization temperature. For materials derived from this compound, DSC would be crucial for understanding their processing window, identifying phase changes, and assessing their thermal history. For example, the melting temperature of polytetrafluoroethylene (PTFE), a well-known fluoropolymer, can be identified using DSC. shimadzu.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of a material. pan.pl For this compound-derived materials, TGA would determine the temperatures at which degradation begins, the rate of mass loss, and the amount of residual material at high temperatures. Studies on other perfluorinated compounds have shown that their thermal stability can vary significantly based on their structure. For instance, perfluoroalkyl sulfonic acids (PFSAs) often require higher temperatures to decompose compared to perfluoroalkyl carboxylic acids (PFCAs). pfascentral.orgacs.org The decomposition of some PFCAs on granular activated carbon has been observed to start at temperatures as low as 200°C. pfascentral.orgacs.org Theoretical studies suggest that the thermal decomposition of PFCAs proceeds through the elimination of hydrogen fluoride (B91410) and the formation of short-lived intermediates. rsc.org The atmosphere (e.g., nitrogen, air) in which the TGA experiment is conducted can also significantly influence the decomposition behavior. pfascentral.org

Table 2: Representative Thermal Analysis Data for a Hypothetical this compound-Based Polymer

| Thermal Property | Value (°C) | Technique | Information Gained |

|---|---|---|---|

| Glass Transition (Tg) | ~110 | DSC | Onset of polymer chain mobility |

| Melting Peak (Tm) | ~330 | DSC | Phase change from solid to liquid shimadzu.com |

| Onset of Decomposition (5% mass loss) | ~520 | TGA | Initial thermal stability shimadzu.com |

This table is illustrative and the values are based on data for related fluoropolymers like PTFE. Actual values for a this compound-based material would need to be determined experimentally.

Surface Analysis Techniques for this compound-Derived Materials

The surface properties of materials derived from this compound are critical for their performance in many applications. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing surface topography and morphology at the micro and nano-scale. uc.eduafmworkshop.com

Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information about surface topography, composition (when coupled with Energy Dispersive X-ray Spectroscopy or EDS), and morphology. SEM offers a large depth of field, making it ideal for examining complex, three-dimensional surfaces. afmworkshop.comfiveable.me For materials derived from this compound, such as polymers or composites, SEM could be used to visualize the microstructure, assess the dispersion of fillers, and analyze fracture surfaces to understand failure mechanisms. fiveable.me For polymer samples, which are often non-conductive, an environmental SEM (ESEM) or coating the sample with a conductive layer may be necessary to prevent charging artifacts. uc.edu

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide true three-dimensional images of a surface. afmworkshop.comoup.com It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. fiveable.me AFM can operate in various modes, including contact mode and tapping mode, which minimizes damage to soft samples like polymers. fiveable.me A key advantage of AFM is its ability to image non-conductive samples without special preparation. uc.edunanomagnetics-inst.com Beyond topography, AFM can also probe various physical properties of a surface, such as friction, adhesion, and viscoelasticity through phase imaging. nanomagnetics-inst.commdpi.com For this compound-derived materials, AFM would be invaluable for quantifying surface roughness, visualizing nanoscale features, and distinguishing between different components in a polymer blend based on their mechanical properties. mdpi.com

The combination of AFM and SEM in a single instrument, known as correlative microscopy (AFM-in-SEM), allows for a comprehensive analysis by leveraging the strengths of both techniques. nenovision.comaxt.com.au This approach enables the rapid localization of a region of interest with the SEM's large field of view, followed by high-resolution 3D imaging and property mapping of that specific area with the AFM. qd-uki.co.uk

Table 3: Comparison of SEM and AFM for Surface Analysis

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Principle | Electron beam interaction with sample surface fiveable.me | Physical probe scanning the surface fiveable.me |

| Resolution | High (nanometer scale) | Very High (sub-nanometer vertical) oup.com |

| Image Data | 2D projection of the surface afmworkshop.com | True 3D topographical map oup.com |

| Sample Environment | High vacuum (typically) afmworkshop.com | Air, liquid, or vacuum fiveable.me |

| Sample Conductivity | Requires conductive or coated samples uc.edu | Conductive and non-conductive samples fiveable.me |

| Information | Topography, morphology, elemental composition (with EDS) afmworkshop.com | Topography, roughness, mechanical properties (stiffness, adhesion), friction nanomagnetics-inst.commdpi.com |

| Key Advantage | Large depth of field, fast screening afmworkshop.com | High vertical resolution, quantitative height data, property mapping afmworkshop.com |

Advanced Data Processing and Interpretation in this compound Analysis

The large and complex datasets generated by modern analytical instruments necessitate advanced data processing and interpretation methods to extract meaningful information. numberanalytics.com This is particularly true for the comprehensive characterization of a compound like this compound and its derived materials.

For thermal analysis data, particularly from TGA, advanced processing is used to determine reaction kinetics. mdpi.comtaylors.edu.my Kinetic analysis of TGA data can elucidate the mechanism of thermal degradation and allow for the prediction of a material's long-term thermal stability under different conditions. nih.gov Model-free kinetics is a powerful approach that can be applied to complex reactions without pre-selecting a specific reaction model. nih.gov This involves performing TGA measurements at multiple heating rates and using the data to calculate kinetic parameters like the activation energy (Ea) as a function of conversion. mdpi.comnih.gov This information is crucial for optimizing material processing and predicting product lifetimes. pan.pl

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Perfluoroalkyl sulfonic acids (PFSAs) |

| Perfluoroalkyl carboxylic acids (PFCAs) |

| Polytetrafluoroethylene (PTFE) |

| Acetonitrile |

| Methanol |

| Ammonium Acetate |

| Boric Acid |

| Formic Acid |

| Hydrogen Fluoride |

Applications of Perfluorocyclohexanecarbonitrile and Its Derivatives in Advanced Materials and Engineering

Development of Advanced Optoelectronic Materials from Perfluorocyclohexanecarbonitrile Precursors

The unique electronic and optical properties of fluorinated compounds are being harnessed to create next-generation optoelectronic materials. This compound-derived materials are at the forefront of this research, contributing to innovations in electrochromic devices and optical communication technologies.

Electrochromic Device Applications

Electrochromic devices (ECDs), which change their optical properties in response to an electrical stimulus, are crucial for applications such as smart windows, displays, and optical switches. The incorporation of perfluorocyclohexyl moieties, derived from precursors like this compound, into electrochromic polymers offers several advantages. Fluorinated segments can enhance the stability, durability, and coloration efficiency of these materials.

Research has shown that polymers containing perfluorocycloalkane rings, such as perfluorocyclobutane (PFCB), exhibit promising electrochromic properties. For instance, an electrochromic oligomer based on an arylamine compound containing a PFCB ring demonstrated high thermal stability and reversible redox behavior, leading to color changes from colorless to yellow and then to greenish-blue upon oxidation. rsc.org This oligomer exhibited a high coloration efficiency of 602 cm²/C and fast switching times, with a coloring time of 0.71 seconds and a bleaching time of 0.12 seconds at 700 nm. rsc.org While direct studies on this compound-based electrochromic polymers are still emerging, the performance of analogous perfluorocyclobutane systems suggests a strong potential for this class of materials. The nitrile group on the perfluorocyclohexane (B1265658) ring can serve as a reactive site for polymerization or for grafting onto other polymer backbones, enabling the synthesis of novel electrochromic polymers with tailored properties.

Table 1: Electrochromic Performance of a Perfluorocyclobutane-Containing Oligomer

| Property | Value |

| Thermal Decomposition Temperature (Td) | 435 °C |

| Coloration Efficiency | 602 cm²/C |

| Coloring Time (at 700 nm) | 0.71 s |

| Bleaching Time (at 700 nm) | 0.12 s |

| Color Change | Colorless -> Yellow -> Greenish-blue |

This interactive table summarizes the key performance metrics of an electrochromic oligomer containing a perfluorocyclobutane ring, highlighting the potential of perfluorinated cyclic structures in electrochromic applications.

Optical Fiber and Film Development

Perfluorinated polymers are highly sought after for applications in optical fibers and films due to their exceptionally low refractive indices, high optical transparency, and low signal attenuation. The carbon-fluorine bond's low polarizability contributes to these desirable optical properties.

Polymers derived from perfluorinated cyclic monomers have demonstrated excellent performance in optical waveguide applications. For example, perfluorocyclobutane (PFCB) aromatic ether polymers can be synthesized to have a tunable refractive index (from 1.447 to 1.546 at 1310 nm) and low optical loss (as low as 0.26 dB/cm at 1310 nm). researchgate.net The synthesis of such polymers often involves the thermal cyclodimerization of trifluorovinyl ethers. This compound can be envisioned as a precursor to monomers suitable for such polymerizations, potentially after conversion of the nitrile group to a reactive functional group like a vinyl ether.

The development of fluorinated polymers for optical applications is a mature field, with materials like perfluorinated acrylates and oxirane-containing fluorinated polymers being used for passive optical waveguides. sci-hub.se The incorporation of perfluorocyclohexyl groups from this compound could lead to polymers with even lower refractive indices and improved thermal and chemical stability, making them suitable for demanding applications in telecommunications and data transmission.

Role in Engineered Materials with Tunable Mechanical Properties

The introduction of perfluorinated moieties into polymer structures can significantly influence their mechanical properties, leading to materials with enhanced strength, flexibility, and stability.

Microelectromechanical Systems (MEMS) Integration

While direct applications of this compound in Microelectromechanical Systems (MEMS) are not yet widely documented, the properties of fluoropolymers make them attractive for this field. Fluorinated polymers are known for their chemical resistance, low surface energy, and thermal stability, which are beneficial for creating robust and reliable MEMS components. For instance, perfluoropyridine-derived aromatic monomers have been developed for high-performance polymers that exhibit exceptional strength at high temperatures and flexibility at low temperatures. techlinkcenter.org This combination of properties is critical for MEMS devices operating in harsh environments. The synthesis of such advanced polymers could potentially involve precursors derived from this compound.

Hydrogel and Nanomaterial Composites

The incorporation of perfluorinated compounds into hydrogels and nanomaterial composites is an area of active research, driven by the desire to create materials with enhanced gas transport properties and modified mechanical behavior. While studies have explored the addition of perfluorocarbons like perfluorooctyl bromide (PFOB) to alginate hydrogels, which impacts molecular transport and fracture stress, the direct use of this compound has not been extensively reported. google.com The nitrile group could, however, be a handle for covalently incorporating the perfluorocyclohexyl moiety into a hydrogel network, potentially leading to novel materials with tailored properties for biomedical or industrial applications. The synthetic modification of the nitrile group in polymers is a well-established field, offering routes to various functionalities. researchgate.net

This compound in Novel Chemical Sensing and Tracing Technologies

The unique properties of perfluorinated compounds, including their chemical inertness and distinct spectroscopic signatures, make them candidates for use as tracers and in chemical sensing applications. While specific applications of this compound in this domain are still under investigation, the broader class of per- and polyfluoroalkyl substances (PFAS) is a subject of intense study in environmental science, which includes the development of advanced materials for their detection. researchgate.net The nitrile group in this compound could be functionalized to create selective receptors for specific analytes, paving the way for its use in chemical sensors.

Future Research Directions and Emerging Opportunities for Perfluorocyclohexanecarbonitrile

Novel Synthetic Routes for Enhanced Sustainability and Selectivity

The traditional methods for synthesizing perfluorinated compounds often involve harsh conditions and environmentally persistent reagents. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to perfluorocyclohexanecarbonitrile.

One promising direction is the adoption of flow chemistry . This technique, which involves performing reactions in a continuous stream rather than a batch reactor, offers enhanced safety, better heat and mass transfer, and the potential for automation. sciencedaily.com For the synthesis of fluorinated compounds, flow chemistry can enable the use of hazardous reagents in a more controlled manner and can improve reaction yields and selectivity. sciencedaily.com A recent development in PFAS-free synthesis of fluorinated compounds utilizes a microfluidic flow module to generate reactive trifluoromethyl anions from cesium fluoride (B91410), a readily available and less hazardous fluorine source. sciencedaily.com This approach could be adapted for the synthesis of this compound, avoiding the use of more problematic fluorinating agents.

Another area of exploration is the development of novel catalytic systems for the selective fluorination of a cyclohexane (B81311) precursor. This could involve the use of transition-metal catalysts or organocatalysts to achieve high regioselectivity and stereoselectivity, which is particularly important for creating specific isomers of this compound with desired properties. Research into the 4-position-selective C–H perfluoroalkylation of heteroaromatic compounds using sterically bulky borane (B79455) Lewis acids demonstrates the potential for achieving high regioselectivity in fluorination reactions. acs.org

Furthermore, the development of practical and straightforward methods for synthesizing fluorinated amines from thioamides using reagents like silver fluoride presents an alternative strategy that could be explored for producing precursors to this compound. acs.org

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved reaction control, potential for automation, use of less hazardous reagents. | Adaptation of flow systems for the specific synthesis of cyclic perfluorinated nitriles. |

| Catalytic Fluorination | High selectivity (regio- and stereoselectivity), potential for milder reaction conditions. | Development of novel catalysts for the exhaustive fluorination of a cyclohexane core. |

| Alternative Reagents | Reduced toxicity and environmental impact, potentially lower cost. | Exploration of reagents like silver fluoride for the synthesis of fluorinated precursors. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of perfluorinated compounds can be surprisingly different from their hydrocarbon counterparts due to the strong electron-withdrawing nature of fluorine atoms. rsc.org While some reactions of perfluoroalkyl nitriles are known, such as their conversion to amidoximes and oxadiazoles, there is a vast potential for discovering new and unexpected reactivity patterns for this compound. acs.org

Future research could focus on:

Nucleophilic Reactions: Investigating the reactions of this compound with a wider range of nucleophiles to explore the displacement of fluoride ions or reactions at the nitrile group. The unique electronic environment of the perfluorinated ring may lead to unexpected reaction pathways.

Radical Reactions: Exploring the behavior of this compound in radical reactions. The high strength of the C-F bond makes radical abstraction of fluorine difficult, but other radical transformations might be possible.

Cycloaddition Reactions: Investigating the potential of the nitrile group in this compound to participate in cycloaddition reactions, leading to the formation of novel heterocyclic compounds with high fluorine content.

Reductive and Oxidative Transformations: Studying the electrochemical behavior of this compound to understand its reduction and oxidation potentials and to explore the possibility of electrochemical synthesis of new derivatives.

Understanding these fundamental reactivity patterns will be crucial for derivatizing this compound and creating a wider range of functional materials.

Advanced Computational Predictions for Material Design and Functionality

Computational chemistry and materials science offer powerful tools to accelerate the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict a wide range of properties before a molecule is ever synthesized in the lab. nih.govrsc.org

For this compound, computational studies can be used to:

Predict Physicochemical Properties: Calculate properties such as dipole moment, polarizability, and electronic structure to understand its potential applications in areas like dielectric fluids or nonlinear optics. nih.gov

Model Intermolecular Interactions: Simulate how this compound molecules interact with each other and with other materials. This is crucial for predicting its performance as a solvent, lubricant, or component in a polymer matrix.

Design Novel Derivatives: Computationally screen potential derivatives of this compound with desired properties. For example, researchers could model the effect of different functional groups on the molecule's electronic properties or its binding affinity to a specific target. nih.gov

Simulate Performance in Devices: Predict the behavior of this compound in specific applications, such as its performance as a dielectric in a capacitor or its separation efficiency in a membrane.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Dipole moment, polarizability, HOMO/LUMO energies, reaction energetics. |

| Molecular Dynamics (MD) | Simulation of the behavior of ensembles of molecules over time. | Bulk properties (density, viscosity), diffusion coefficients, interaction energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating molecular structure to chemical or biological activity. | Prediction of toxicity, environmental fate, and specific material performance metrics. |

Integration with Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and development. nih.gov These technologies can be applied to various aspects of this compound research to accelerate discovery and optimization.

Key opportunities include:

Accelerated Synthesis Planning: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to this compound and its derivatives. nih.govtechnologynetworks.com These tools learn from vast databases of chemical reactions to propose pathways that a human chemist might not consider.

Predictive Modeling of Properties: Machine learning models can be trained on existing data for fluorinated compounds to predict the properties of new, unsynthesized derivatives of this compound. nih.govchemrxiv.org This can significantly reduce the number of experiments needed to identify promising candidates for a specific application. For instance, ML models have been used to predict the bioactivities of PFAS compounds and the defluorination energies of C-F bonds. nih.govchemrxiv.org

High-Throughput Screening: Combining AI with automated robotic platforms can enable the high-throughput synthesis and testing of a large library of this compound derivatives. technologynetworks.com This automated approach can rapidly identify materials with optimal performance for a given application.

Data Analysis and Interpretation: AI algorithms can analyze complex datasets from experiments, such as spectroscopic data or performance measurements, to identify subtle trends and correlations that might be missed by human analysis.

The integration of AI and ML promises to make the research and development process for this compound more efficient, cost-effective, and innovative.

Development of this compound-Derived Smart Materials

The unique combination of a perfluorinated core and a reactive nitrile group makes this compound an attractive building block for the development of "smart" materials—materials that respond to external stimuli.

Potential areas of development include:

Stimuli-Responsive Polymers: The nitrile group can be polymerized or incorporated into polymer backbones. The resulting perfluorinated polymers could exhibit responsiveness to changes in temperature, pH, or the presence of specific chemicals, making them suitable for applications in sensors, drug delivery, or self-healing materials.

Advanced Dielectric Materials: The high polarity of the nitrile group combined with the low polarizability of the perfluorinated ring could lead to materials with high dielectric constants and low dielectric loss, which are desirable for advanced capacitors and electronic components. Research into alternatives for lithium-ion batteries is exploring non-fluorinated binders and electrolytes, but the unique properties of fluorinated compounds suggest that novel perfluorinated materials could still play a role in future energy storage technologies. acs.org

Functionalized Surfaces: The nitrile group can be chemically modified to attach other functional molecules to a surface. This could be used to create superhydrophobic or oleophobic coatings with tailored properties for applications ranging from self-cleaning surfaces to anti-fouling coatings.

Covalent Triazine Frameworks (CTFs): Nitrile-containing molecules are precursors to CTFs, which are porous materials with applications in gas storage and separation. mdpi.com this compound could be used to create highly fluorinated CTFs with enhanced selectivity for CO2 capture due to favorable interactions between the fluorinated framework and CO2 molecules. mdpi.com

Challenges and Perspectives in this compound Research

Despite its promise, the research and development of this compound are not without challenges.

Synthesis: Developing cost-effective, scalable, and environmentally benign synthetic routes remains a primary hurdle. The high stability of C-F bonds makes fluorination reactions challenging and often requires specialized and hazardous reagents.

Characterization: The analysis of highly fluorinated compounds can be complex. Specialized techniques may be required for purification and structural elucidation.

Toxicity and Environmental Impact: As with all per- and polyfluoroalkyl substances (PFAS), the potential toxicity and environmental persistence of this compound and its degradation products must be carefully evaluated. Future research must prioritize the design of molecules that are both functional and have a minimal environmental footprint.

Cost: The cost of producing highly fluorinated compounds is often high, which can limit their commercial viability. Developing more efficient synthetic methods will be crucial for making this compound-based materials economically competitive.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing Perfluorocyclohexanecarbonitrile in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of fluorination reactions, often involving intermediates like perfluorinated hydrocarbons. Techniques such as gas-phase fluorination or liquid-phase reactions with fluorine donors (e.g., SF₄) should be optimized for yield and purity. Characterization via NMR (<sup>19</sup>F) and FT-IR is critical to confirm structural integrity. Safety protocols for handling fluorinating agents and cyanide-containing compounds must be strictly followed .

Q. How should researchers characterize this compound’s physicochemical properties?

- Methodological Answer : Key properties include density (1.80 g/mL at 20°C), refractive index (n<sup>17</sup>/D 1.285), and thermal stability (boiling point 76°C, flash point 75–76°C). Use differential scanning calorimetry (DSC) for phase transitions and GC-MS for purity analysis. Document safety risks (e.g., skin/eye irritation, Xi classification) and storage conditions (room temperature, inert atmosphere) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Implement hazard controls per risk phrases R36/37/38 (irritation) and safety phrases S24/25 (avoid skin/eye contact). Use fume hoods, PPE (nitrile gloves, goggles), and regular peroxide checks if stored long-term. High-risk procedures (e.g., distillation) require dual-personnel oversight .

Advanced Research Questions

Q. How can computational models predict the environmental persistence of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate half-life in soil/water. Compare with analogous perfluoroalkyl substances (PFAS) like PFOA, leveraging databases such as EPA CompTox. Validate predictions via lab-based biodegradation assays under aerobic/anaerobic conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?